1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid is a complex organic compound notable for its potential applications in medicinal chemistry and drug development. This compound features a unique pyrrolidine structure, which is often associated with various biological activities. The molecular formula and structure suggest that it may interact with biological systems in significant ways, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through various organic chemistry methods, primarily involving the manipulation of amino acids and benzamides. The detailed synthesis methods are critical for understanding its chemical behavior and potential applications.
This compound falls under the category of amino acids and derivatives, specifically those that have been modified to include additional functional groups such as amides and carboxylic acids. It is classified as a pyrrolidine derivative, which contributes to its unique properties.
The synthesis of 1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid typically involves several steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Understanding these reactions is crucial for predicting how the compound will behave in biological systems and how it may be modified for enhanced efficacy.
The mechanism of action for 1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid is likely related to its ability to interact with specific biological targets such as enzymes or receptors.
Further studies are necessary to elucidate the exact pathways affected by this compound, including any potential therapeutic effects.
Relevant data on these properties is essential for handling and application in research settings.
1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid (commonly designated Gap-134 or Danegaptide) emerged in the late 2000s as a rationally designed dipeptidic gap junction modifier targeting cardiac connexin biology. Its development was driven by the clinical limitations of earlier antiarrhythmic peptide analogues, particularly the hexapeptide Rotigaptide, which exhibited poor oral bioavailability and metabolic instability. Gap-134 was strategically engineered to retain connexin-modulating activity while overcoming these pharmacokinetic barriers. The compound arose from systematic structure-activity relationship studies focused on simplifying the peptide backbone of Rotigaptide while preserving critical pharmacophoric elements. This optimization yielded a minimized dipeptide structure with enhanced drug-like properties, positioning it as a first-in-class orally bioavailable gap junction modulator suitable for chronic cardiovascular therapy [2].
Table 1: Developmental History of Gap-134
Year | Key Milestone | Research Context |
---|---|---|
Pre-2009 | Rotigaptide (hexapeptide) proof-of-concept | Demonstration of connexin modulation efficacy |
2009 | Gap-134 first reported as ZP1609 | Dipeptide optimization from Rotigaptide |
2009+ | Chronic efficacy studies in fibrosis models | Validation of antifibrotic mechanisms |
This compound demonstrates dual therapeutic significance across electrophysiological and fibrotic pathways. In atrial fibrillation models, it prevents conduction slowing – a critical arrhythmogenic factor – by enhancing intercellular coupling via connexin 43 hemichannels. More mechanistically profound is its role in mitigating ventricular fibrosis pathogenesis, as demonstrated in Scn5a haploinsufficient (Scn5a+/-) murine models that recapitulate age-dependent human fibrotic progression. Research reveals that 1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid prevents the age-associated downregulation of connexin 43 expression and phosphorylation (notably at serine 368), which normally triggers transforming growth factor beta pathway activation and collagen deposition in myocardial tissue. By preserving connexin 43 functionality, it maintains physiological intercellular communication and decouples the connexin-dysregulation-fibrosis axis, thereby attenuating pathological extracellular matrix remodeling [2].
Structurally, 1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid represents a deliberate molecular simplification of the antiarrhythmic hexapeptide Rotigaptide (ZP123). Retaining only the minimal pharmacophore essential for connexin activity, it features a stereospecific (2S,4R)-pyrrolidine backbone substituted with an N-terminal aminoacetyl group and a C-terminal benzamide – motifs critical for target engagement. This dipeptidomimetic design eliminates four amino acid residues from Rotigaptide’s structure while conserving the hydrogen-bonding topology and conformational rigidity necessary for efficacy. The strategic benzamide moiety enhances stability against peptidases, and the compact scaffold significantly improves membrane permeability and oral absorption. These modifications transformed a peptide lead into a drug-like small molecule (molecular weight: 291.3 g/mol) without compromising the intrinsic gap junction-modulating properties of its progenitor peptide [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1